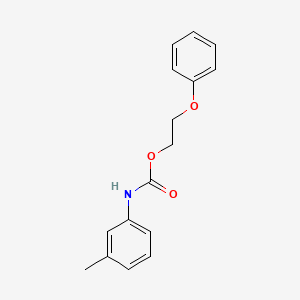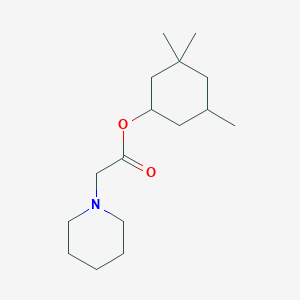![molecular formula C15H13ClN2O3 B11108107 4-chloro-N'-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11108107.png)
4-chloro-N'-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N’-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide is a hydrazone derivative known for its versatile applications in various fields such as medicinal chemistry and material science. This compound is characterized by the presence of a hydrazone linkage, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 4-hydroxy-3-methoxybenzaldehyde. The reaction is carried out in an ethanol solvent with the addition of a few drops of glacial acetic acid as a catalyst. The mixture is stirred at 80°C for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and maintaining the same reaction conditions. The crude product is usually purified by recrystallization from ethanol to obtain high-purity crystals .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
4-chloro-N’-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It exhibits antiproliferative and antioxidative properties, making it a potential candidate for anticancer and antioxidant therapies.
Material Science: The compound’s structural flexibility allows it to be used in the design of new materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and molecular interactions.
Mechanism of Action
The mechanism of action of 4-chloro-N’-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazone linkage plays a crucial role in binding to enzymes and other proteins, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as antiproliferative activity against cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: This compound has similar structural features but includes bromine atoms, which may alter its chemical and biological properties.
4-chloro-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide: This compound lacks the hydroxyl group, which can affect its reactivity and applications.
Uniqueness
4-chloro-N’-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring. These functional groups contribute to its distinctive chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C15H13ClN2O3 |
|---|---|
Molecular Weight |
304.73 g/mol |
IUPAC Name |
4-chloro-N-[(E)-(4-hydroxy-2-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H13ClN2O3/c1-21-14-8-13(19)7-4-11(14)9-17-18-15(20)10-2-5-12(16)6-3-10/h2-9,19H,1H3,(H,18,20)/b17-9+ |
InChI Key |
JPGHCTZSVAPTBC-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)/C=N/NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C=NNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11108028.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B11108029.png)
![4-(decyloxy)-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11108030.png)
![(2E)-2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B11108031.png)
![N'-[(1E)-(2-hydroxy-1-naphthyl)methylene]-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B11108040.png)

![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxy-6-nitrophenol](/img/structure/B11108053.png)

![6-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11108059.png)
![N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(tetrahydro-furan-2-yl)-succinamic acid](/img/structure/B11108061.png)

![2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}-3H-benzo[f]chromen-3-one](/img/structure/B11108077.png)
![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11108089.png)
![(E)-1-[3-(trifluoromethyl)phenyl]-N-[8-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]-5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1(12),3,6,9-tetraen-2-yl]methanimine](/img/structure/B11108100.png)
